2-[(3-Methylcyclohexyl)oxy]acetic acid
Description
2-[(3-Methylcyclohexyl)oxy]acetic acid is a carboxylic acid derivative featuring a cyclohexyl ring substituted with a methyl group at the 3-position, connected via an ether oxygen to an acetic acid moiety. Its molecular formula is C₉H₁₆O₃, with a molecular weight of approximately 172.22 g/mol (calculated from atomic masses) . The compound’s structure combines lipophilic (cyclohexyl) and hydrophilic (carboxylic acid) regions, making it a versatile scaffold for chemical modifications.
Properties
IUPAC Name |
2-(3-methylcyclohexyl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7-3-2-4-8(5-7)12-6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUPRZKKCJLIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Methylcyclohexyl)oxy]acetic acid typically involves the reaction of 3-methylcyclohexanol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-methylcyclohexanol is replaced by the chloroacetic acid moiety.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Methylcyclohexyl)oxy]acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound to produce carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
2-[(3-Methylcyclohexyl)oxy]acetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in biochemical studies to understand enzyme-substrate interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(3-Methylcyclohexyl)oxy]acetic acid exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Electron-donating groups (e.g., methyl in this compound) increase lipophilicity and may reduce acidity compared to electron-withdrawing substituents like fluorine (pKa ~2.5–3.5 estimated) .
- Trifluoromethyl groups enhance metabolic resistance and binding affinity in agrochemicals .
Structural Diversity :
- Benzofuran and chromen derivatives (e.g., and ) exhibit extended π-systems, enabling applications in optoelectronics or as fluorescent probes.
Crystallography and Stability :
- Compounds like 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid form stable crystals via O–H∙∙∙O hydrogen bonds and π-π stacking, critical for solid-state formulations .
Biological Activity
2-[(3-Methylcyclohexyl)oxy]acetic acid, also known as GJB35777, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₆O₂
- Molecular Weight : 156.23 g/mol
- CAS Number : 856357-77-2
The compound features a cyclohexyl group attached to an acetic acid moiety, which influences its solubility and interaction with biological targets.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Modulation of Enzyme Activity : Preliminary studies suggest that it may interact with specific enzymes involved in metabolic pathways, potentially influencing lipid metabolism and energy homeostasis.
- Anti-inflammatory Effects : There is evidence indicating that the compound could modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Lipid Metabolism :
- Objective : To assess the impact on lipid profiles in animal models.
- Findings : Administration of the compound resulted in a significant reduction in serum triglycerides and cholesterol levels compared to control groups.
-
Anti-inflammatory Study :
- Objective : To evaluate the anti-inflammatory properties in a murine model of acute inflammation.
- Findings : The compound demonstrated a dose-dependent reduction in edema formation and pro-inflammatory cytokine levels.
Data Table: Summary of Biological Activities
| Biological Activity | Observations | Reference |
|---|---|---|
| Lipid Metabolism Modulation | Decreased triglycerides and cholesterol | |
| Anti-inflammatory Effects | Reduced edema and cytokines |
Pharmacological Studies
Recent pharmacological evaluations have highlighted the potential applications of this compound in various therapeutic areas:
- Diabetes Management : Research suggests that the compound may act as a PPAR (Peroxisome Proliferator-Activated Receptor) modulator, which is crucial for glucose and lipid metabolism regulation.
- Cardiovascular Health : Its ability to lower lipid levels positions it as a candidate for cardiovascular disease prevention.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 3-Methylcyclohexyl acetate | Moderate anti-inflammatory properties | Ester derivative |
| 2-Methylcyclohexyl acetic acid | Lipid-lowering effects | Simple acetic derivative |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
